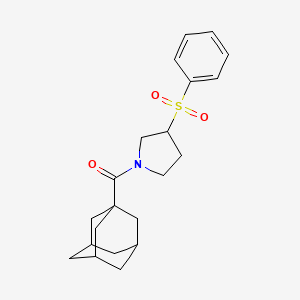

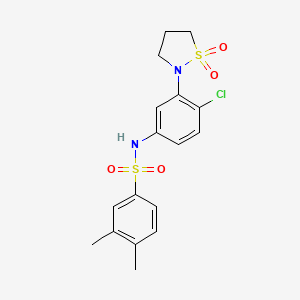

![molecular formula C15H12FNO3 B2873822 2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid CAS No. 672300-51-5](/img/structure/B2873822.png)

2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid” is C15H12FNO3 . The average mass is 273.259 Da and the monoisotopic mass is 273.080109 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid” are not specifically mentioned in the search results .Aplicaciones Científicas De Investigación

Antitumor Properties

2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid is involved in the synthesis of various benzothiazole compounds with potent antitumor properties. For instance, the compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a derivative of 2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid, demonstrates significant activity against human breast cancer cells, as evidenced by its ability to retard the growth of breast and ovarian xenograft tumors in preclinical studies (Bradshaw et al., 2002). Similarly, studies on fluorinated 2-arylbenzothiazole antitumor molecules, including derivatives of this compound, indicate bioactivation mediated by human cytochrome P450 enzymes, which contributes to their anticancer activities (Wang & Guengerich, 2012).

DNA Damage and Cellular Effects

Research also shows that fluorinated benzothiazole analogues, synthesized using 2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid, induce DNA damage and cell cycle arrest in sensitive tumor cells. This effect is particularly noted in the context of breast cancer cells, highlighting the compound's role in DNA adduct formation and impact on cellular function (Trapani et al., 2003).

Biochemical Synthesis and Fluorescence Studies

The compound also finds application in biochemical synthesis and fluorescence studies. For instance, derivatives like 2-amino-3-fluorobenzoic acid have been synthesized and studied for their potential in various biochemical applications (Kollmar et al., 2003). Moreover, studies on related compounds like 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole have explored their dual fluorescence effects, which can be significant for applications in fluorescence spectroscopy and biological research (Matwijczuk et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-9-6-7-13(11(8-9)15(19)20)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSMLPRRRTZSAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

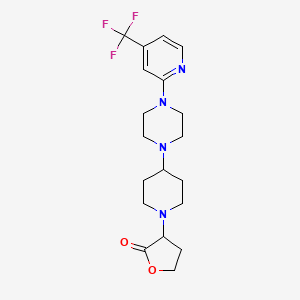

![4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2873741.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2873743.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2873745.png)

![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2873748.png)

![2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine](/img/structure/B2873749.png)

![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2873757.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2873760.png)